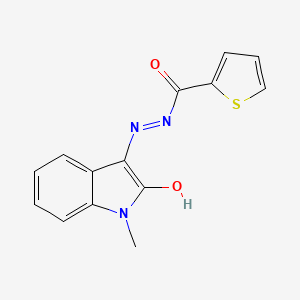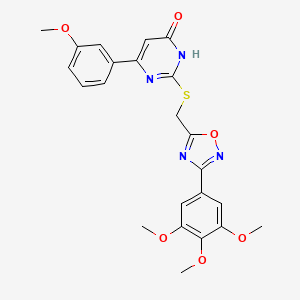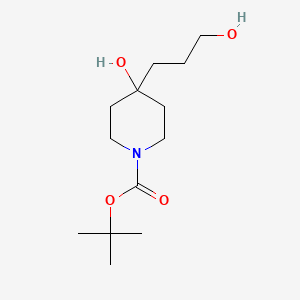![molecular formula C22H25N5O2 B2535657 3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 1396847-99-6](/img/structure/B2535657.png)
3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a complex organic molecule. It contains a pyrrolidine ring, a phenyl ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted aldehydes with analogues of hydrazine hydrates . The bromine-containing 1,3,4-oxadiazoles can be substituted to introduce the bis(carboxymethyl)amino group .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The phenyl and oxadiazole rings are almost coplanar, subtending a dihedral angle of 6.77 (17) . The pyridazine ring is almost perpendicular to the oxadiazole ring, making a dihedral angle of 88.66 (14) .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The reactions may involve the substitution of the bromine-containing 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the compound 3-(Dimethylamino)phenol, which has some structural similarities, forms crystals and has a melting point of 82-84 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : This compound has been used in the synthesis of various novel compounds. For instance, Abdel‐Aziz et al. (2008) described its use in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
- Formation of Antimicrobial and Antioxidant Agents : Malhotra et al. (2013) synthesized a series of derivatives from this compound, which exhibited significant antimicrobial and antioxidant activities (Malhotra et al., 2013).
Biological Activities
- Antifungal and Antimycobacterial Properties : Research has shown that derivatives of this compound have potent antifungal and antimycobacterial activities. For example, Nayak et al. (2016) synthesized derivatives that showed promising antitubercular activities against Mycobacterium tuberculosis (Nayak et al., 2016).
- Anticancer Activities : Studies such as that by Ravinaik et al. (2021) have highlighted the potential of derivatives of this compound in anticancer applications. They synthesized derivatives that exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Chemical Reactions and Synthesis Techniques
- Diverse Synthesis Techniques : Various synthesis techniques have been explored using this compound. For example, Roman (2013) used it to generate a structurally diverse library of compounds through alkylation and ring closure reactions (Roman, 2013).
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-26(2)19-10-6-9-17(13-19)21(28)23-18-11-12-27(14-18)15-20-24-22(29-25-20)16-7-4-3-5-8-16/h3-10,13,18H,11-12,14-15H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOKJEUGAOZVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

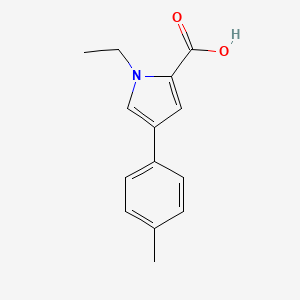
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)
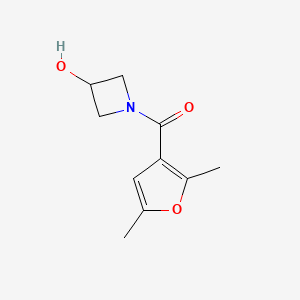

![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2535587.png)

